N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide
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Overview
Description
N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an imidazoquinazoline core, and an acetamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves multiple steps, typically starting with the preparation of the imidazoquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The phenacylsulfanyl group is introduced via a nucleophilic substitution reaction, and the final acetamide group is added through an amidation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide include other imidazoquinazoline derivatives, such as:
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Known for their selective cyclooxygenase-2 inhibitory activity.
Imidazo[1,2-a]pyrimidine-based pyran analogs: Used in the synthesis of biologically active compounds. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties
Properties
IUPAC Name |
N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c31-22(17-9-3-1-4-10-17)16-34-26-29-20-14-8-7-13-19(20)24-28-21(25(33)30(24)26)15-23(32)27-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODSURRUHJRCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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